molecular formula C21H15F3N4O2 B2561074 1-(cyclopropylcarbonyl)-N-(3,4-dimethoxybenzyl)-3,3-dimethylindoline-5-sulfonamide CAS No. 1115963-58-0

1-(cyclopropylcarbonyl)-N-(3,4-dimethoxybenzyl)-3,3-dimethylindoline-5-sulfonamide

Cat. No. B2561074
CAS RN: 1115963-58-0
M. Wt: 412.372
InChI Key: OOPRGZVETRGZSK-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a sulfonamide, a carbonyl group, and a dimethoxybenzyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s functional groups, molecular weight, and three-dimensional structure .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the carbonyl group is often involved in nucleophilic addition reactions, while the sulfonamide group can participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques .

Scientific Research Applications

Enzyme Inhibition

Sulfonamide compounds have been extensively studied for their inhibitory effects on carbonic anhydrases (CAs), enzymes that play crucial roles in physiological processes such as pH regulation and CO2 transport. Compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related derivatives exhibit nanomolar inhibitory concentrations against various CA isoenzymes, demonstrating their potential in designing inhibitors for specific CA isoenzymes with implications in treating diseases like glaucoma and cancer. Such studies pave the way for developing targeted therapies with minimal side effects by exploiting the enzyme's structural differences across isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Chemical Synthesis

Sulfonamide compounds also play a role in chemical synthesis, exemplified by their use in gold-catalyzed cycloisomerization reactions to create complex heterocycles. These reactions underscore the utility of sulfonamide derivatives in synthesizing novel organic compounds with potential applications in material science and drug discovery. The ability to manipulate chemical structures through such catalytic processes highlights the importance of sulfonamide derivatives in organic chemistry research (Miege, Meyer, & Cossy, 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may pose a risk of fire or explosion .

Future Directions

The future research directions for a compound depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug candidate .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-12-3-8-16(11-13(12)2)28-10-9-17(29)18(26-28)20-25-19(27-30-20)14-4-6-15(7-5-14)21(22,23)24/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPRGZVETRGZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

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